molecular formula C10H14BrNO2S B1330689 4-bromo-N,N-diethylbenzenesulfonamide CAS No. 90944-62-0

4-bromo-N,N-diethylbenzenesulfonamide

Cat. No.: B1330689
CAS No.: 90944-62-0
M. Wt: 292.19 g/mol
InChI Key: NRGTZJXYAAGKQJ-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diethylbenzenesulfonamide, also known as 4-Bromo-DES, is an important organic compound with a wide range of applications in scientific research. This compound is a colorless solid that is soluble in organic solvents such as ethanol and acetone. It is a derivative of the aromatic sulfonamide group and has been used in various fields such as organic synthesis, medicinal chemistry, and biochemistry. 4-Bromo-DES has been studied for its potential use in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Synthesis and Structural Applications

  • Chemokine Receptor CCR5 Antagonists : Compounds related to 4-bromo-N,N-diethylbenzenesulfonamide have been investigated for their potential as CCR5 antagonists, which are relevant in the prevention and control of HIV infection in humans. The synthesis process involves multiple steps, including the reaction of N-Benzyl-4-piperidone and further reactions to yield novel compounds (Cheng De-ju, 2014).

  • Zinc Phthalocyanine Derivatives : Derivatives of this compound have been synthesized and characterized for their potential in photodynamic therapy, particularly in the treatment of cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are appropriate for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Enzyme Inhibition and In Silico Studies : New N-substituted derivatives have been synthesized and evaluated for their enzyme inhibition potential. These compounds have shown efficacy against enzymes like acetylcholinesterase and α-glucosidase, with potential implications in medicinal chemistry (Riaz, 2020).

Analytical Applications

  • Sodium N-bromo-p-nitrobenzenesulfonamide (Bromamine-N) : A derivative of this compound, bromamine-N, is useful as an oxidizing titrant in analytical chemistry. It has been employed in direct titrations of various substances, including ascorbic acid and glutathione, demonstrating simplicity, rapidity, and accuracy in analytical procedures (Gowda et al., 1983).

Photophysical and Photochemical Properties

  • Zinc(II) Phthalocyanine Substituted with Benzenesulfonamide Units : The study of zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units containing a Schiff base has revealed important photophysical and photochemical properties. These properties make such compounds potential candidates for photodynamic therapy in cancer treatment [(Öncül, Öztürk, & Pişkin, 2022)](https://consensus.app/papers/spectroscopic-properties-zincii-phthalocyanine-öncül/85e9a5694a0350ccbffb507c581d0af1/?utm_source=chatgpt).

Anticancer and Antibacterial Applications

  • Anticancer Property : Derivatives of this compound have been explored for their anticancer properties. A novel compound synthesized through aminohalogenation reaction displayed potential for use in anticancer applications (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

  • Antibacterial and Lipoxygenase Inhibition Studies : Sulfonamides bearing a 1,4-benzodioxin ring synthesized from this compound derivatives exhibited antibacterial potential and were also assessed for their inhibitory potential against Lipoxygenase enzyme, relevant for inflammatory ailments (Abbasi et al., 2017).

Heterocyclic Synthesis

  • Synthesis of Novel Heterocyclic Compounds : 4-Acetyl-N, N-diethylbenzenesulfonamide has been used to synthesize various heterocyclic compounds, including pyrazoles, triazolopyrimidines, and others. These compounds align with the features of the sulfonamide pharmacophore, acting as Cyclooxygenase inhibitors, and have potential in drug development (Hassan, 2014).

Safety and Hazards

While specific safety and hazard information for 4-bromo-N,N-diethylbenzenesulfonamide was not found, general precautions for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping the compound in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

4-bromo-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGTZJXYAAGKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324256
Record name 4-Bromo-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90944-62-0
Record name 90944-62-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406137
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N,N-diethylbenzenesulphonamide
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromobenzene sulfonyl chloride (0.40 g, 1.56 mmol) and diethylamine (0.40 mL, 3.90 mmol) were stirred together in dry dichloromethane (5 mL) for 16 hours. 4-bromo-N,N-diethylbenzenesulfonamide (0.12 g) was provided after purification. MS (ESI) m/z 293. HPLC purity 99.2% at 210-370 nm, 9.4 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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